![molecular formula C23H19N3O4 B601665 去铁胺乙酯 CAS No. 201530-79-2](/img/structure/B601665.png)
去铁胺乙酯
描述
Deferasirox Ethyl Ester is a medicinal drug used to treat iron overload in the body caused by regular blood transfusions or genetic conditions such as thalassemia or sickle cell anemia . It is an iron chelator, which means that it binds to excess iron in the body and helps eliminate it through urine and feces . It is a derivative of Deferasirox, an orally active tridentate iron chelator .
Molecular Structure Analysis
The molecular formula of Deferasirox Ethyl Ester is C23H19N3O4 . The molecular weight is 401.41 . The chemical name is Ethyl 4- [3,5-bis (2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate .
科学研究应用
Anti-Cancer Therapeutics
Deferasirox Ethyl Ester has been studied for its potential as an anti-cancer therapeutic . In vitro studies have shown that strategic functionalization of the FDA approved chelator deferasirox can produce organelle-targeting iron chelators with enhanced activity against A549 lung cancer cells . This suggests that Deferasirox Ethyl Ester could be a promising candidate for cancer treatment.
Iron Overload Treatment
Deferasirox Ethyl Ester is one of the newest chelators available to treat iron overload in iron-loading anemias . It has been used in different formulations for treatment tailoring, and has shown effectiveness in managing iron overload levels .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of Deferasirox Ethyl Ester have been extensively studied . It has been found that the bioavailability of Deferasirox Film-Coated Tablets (FCT) compared to Dispersible Tablets (DT) is higher than expected . This information is crucial for determining the appropriate dosage and administration of the drug.
Treatment Scalability
Deferasirox Ethyl Ester has shown superior scalability among doses . This means that the drug’s effects can be predictably adjusted based on the dosage, allowing for more precise treatment tailoring.
Dose-Response Correlation
Studies have shown a significant dose-response correlation for Deferasirox Ethyl Ester . This means that the drug’s effects increase proportionally with the dosage, which is important for determining the optimal dosage for each patient.
Safety Profile
The safety profile of Deferasirox Ethyl Ester has been evaluated in clinical studies . Despite being administered at different dosages, the long-term safety profile was not different between formulations . This information is crucial for ensuring the safe use of the drug in patients.
作用机制
Target of Action
Deferasirox Ethyl Ester is an iron chelator . Its primary target is the excess iron in the body . Iron is essential for various biological processes, including cell replication, metabolism, and growth . An overload of iron can lead to toxicity and damage to organs such as the heart or liver .
Mode of Action
Deferasirox Ethyl Ester works by binding to the excess iron in the body . Specifically, it binds to trivalent (ferric) iron, for which it has a strong affinity . Two molecules of Deferasirox Ethyl Ester are capable of binding to one atom of iron . This binding forms a stable complex .
Biochemical Pathways
The binding of Deferasirox Ethyl Ester to iron leads to the formation of a stable complex . This complex is then eliminated from the body, primarily through the kidneys . This process helps to remove the excess iron from the body, thereby reducing iron overload .
Pharmacokinetics
The pharmacokinetics of Deferasirox Ethyl Ester involves its absorption, distribution, metabolism, and excretion (ADME). It is orally active , and after administration, it enters the bloodstream where it binds to iron . The metabolism of Deferasirox Ethyl Ester is mainly through glucuronidation, with a minor part (about 8%) metabolized by cytochrome P450 . The formed complex of Deferasirox Ethyl Ester and iron is primarily excreted through the feces .
Result of Action
The binding of Deferasirox Ethyl Ester to iron and the subsequent formation of a stable complex leads to the reduction of iron overload in the body . This action helps to prevent potential damage to organs such as the heart or liver that can be caused by excess iron . In addition, Deferasirox Ethyl Ester has shown antiproliferative activity against certain types of cancer cells, such as pancreatic cancer cells, in vitro and in vivo .
Action Environment
The action of Deferasirox Ethyl Ester can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion . Furthermore, the efficacy of Deferasirox Ethyl Ester can be affected by the patient’s health status, such as the function of their kidneys and liver . It is also important to note that the bioavailability of Deferasirox Ethyl Ester can be affected by food, and it is recommended to be taken at least 30 minutes before food .
安全和危害
Deferasirox may cause serious or life-threatening damage to the kidneys and liver . It may also cause serious or life-threatening bleeding in the stomach or intestines . The risk of these side effects is greater in certain populations, such as those with pre-existing kidney or liver disease, or those who are older than 55 years of age .
属性
IUPAC Name |
ethyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-2-30-23(29)15-11-13-16(14-12-15)26-22(18-8-4-6-10-20(18)28)24-21(25-26)17-7-3-5-9-19(17)27/h3-14,27-28H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCPWOQZLXYJNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
201530-79-2 | |
Record name | Deferasirox ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEFERASIROX ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLJ6Y6W4KV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the origin of Deferasirox Ethyl Ester and how can it be synthesized?
A1: Deferasirox Ethyl Ester (2) is a related substance of Deferasirox (1), observed during the process development of the drug. It is formed as an impurity during the synthesis of Deferasirox. Researchers were able to intentionally synthesize Deferasirox Ethyl Ester, along with other impurities, to facilitate their characterization and develop analytical methods for their detection. [, ]
Q2: Are there analytical methods to identify and quantify Deferasirox Ethyl Ester?
A2: Yes, researchers developed and optimized analytical methods for the detection and quantification of Deferasirox Ethyl Ester. These methods are crucial to ensure the quality and purity of Deferasirox during its manufacturing process. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。